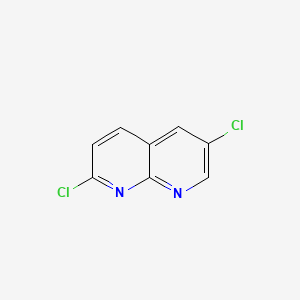

2,6-Dichloro-1,8-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-1,8-naphthyridine is a compound with the molecular formula C8H4Cl2N2 . It is a type of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings . The compound has a molecular weight of 199.03 g/mol .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including 2,6-Dichloro-1,8-naphthyridine, has been a subject of research. An efficient route to synthesize the heteroaryl-substituted 1,8-naphthyridine derivatives was described . Another study discussed the synthesis of 1,8-naphthyridines via multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-1,8-naphthyridine includes two chlorine atoms and two nitrogen atoms in its structure . The InChI code for the compound isInChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7 (10)12-8 (5)11-4-6/h1-4H . Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, 2,7-Diaryl- and 2,7-dialkenyl-1,8-naphthyridines were prepared in high yields by Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridines .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 199.03 g/mol, an XLogP3-AA of 3, and a topological polar surface area of 25.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 197.9751535 g/mol .Applications De Recherche Scientifique

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .

Materials Science

1,8-Naphthyridines are used as components of light-emitting diodes , dye-sensitized solar cells , molecular sensors , or self-assembly host–guest systems . They have wide applicability in materials science .

Anticancer Research

Compounds containing a 1,6-naphthyridine core have been used extensively in treating various types of cancers, for their antitumor or anti-proliferative activity, and as potential inhibitors of topo-I , mTOR , p38 mitogen-activated protein kinase , c-Met kinase , spleen tyrosine kinase (Syk) , proteasome , and cytotoxic inhibitors.

Herbicide Safeners

Substituted 1,8-naphthyridine compounds are used as herbicide safeners . These compounds protect crops from the damaging effects of herbicides.

Immunostimulants

1,8-Naphthyridine compounds also serve as immunostimulants . They can enhance the immune response of an organism.

Safety And Hazards

Orientations Futures

Naphthyridines, including 2,6-Dichloro-1,8-naphthyridine, have a wide range of activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research could focus on the synthesis of new derivatives and exploring this scaffold for other possible biological activities .

Propriétés

IUPAC Name |

2,6-dichloro-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTSXPVKNKHVDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716728 |

Source

|

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-1,8-naphthyridine | |

CAS RN |

1260898-43-8 |

Source

|

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)